Ethyl Thiomorpholine-2-carboxylate

Regioisomerism Structural Biology Medicinal Chemistry

Ethyl Thiomorpholine-2-carboxylate (CAS 152009-44-4) is a heterocyclic building block featuring a six-membered thiomorpholine ring with a carboxylic acid ethyl ester substituent at the 2-position. The compound has been fully characterized by modern spectroscopic methods, including X-ray crystallography, providing definitive structural confirmation for quality control in procurement.

Molecular Formula C7H13NO2S
Molecular Weight 175.246
CAS No. 152009-44-4
Cat. No. B598150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Thiomorpholine-2-carboxylate
CAS152009-44-4
Molecular FormulaC7H13NO2S
Molecular Weight175.246
Structural Identifiers
SMILESCCOC(=O)C1CNCCS1
InChIInChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3
InChIKeyVJRQGYGWAYZJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thiomorpholine-2-carboxylate (CAS 152009-44-4): A Differentiated Thiomorpholine Scaffold for Medicinal Chemistry


Ethyl Thiomorpholine-2-carboxylate (CAS 152009-44-4) is a heterocyclic building block featuring a six-membered thiomorpholine ring with a carboxylic acid ethyl ester substituent at the 2-position [1]. The compound has been fully characterized by modern spectroscopic methods, including X-ray crystallography, providing definitive structural confirmation for quality control in procurement [2]. Unlike the more common 3-carboxylate regioisomer, the 2-substitution pattern offers distinct steric and electronic properties for medicinal chemistry applications [3].

Regioisomer 2-carboxylate substitution pattern
Structure Confirmed by X-ray crystallography
Application Medicinal chemistry scaffold

Why Generic Substitution Fails for Ethyl Thiomorpholine-2-carboxylate (CAS 152009-44-4)


Thiomorpholine carboxylates are not functionally interchangeable; regioisomerism critically alters both physicochemical properties and biological activity. Ethyl thiomorpholine-2-carboxylate (2-ester) and ethyl thiomorpholine-3-carboxylate (3-ester) exhibit distinct molecular geometries due to the position of the ester group on the ring, which influences hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. Computational studies on thiomorpholine-containing GABA analogues demonstrate that sulfur-containing heterocycles at specific positions confer superior enzyme inhibition compared to oxygen analogs (morpholine), highlighting that small structural variations within the same class produce quantifiably different target interactions [2].

Regioisomer mismatch
2-carboxylate geometry distinct from 3-carboxylate; substitution may alter binding, lipophilicity and metabolic stability.
Sulfur vs. oxygen scaffold
Thiomorpholine (S) may exhibit different target engagement than morpholine (O); enzyme inhibition profiles may not transfer directly.

Quantitative Differentiation Evidence for Ethyl Thiomorpholine-2-carboxylate (CAS 152009-44-4)


Regioisomeric Differentiation: 2-Carboxylate vs. 3-Carboxylate Substituent Effects

Ethyl thiomorpholine-2-carboxylate differs from its 3-carboxylate regioisomer in the position of the ester substituent on the thiomorpholine ring. This positional isomerism results in distinct molecular geometries and electronic distributions, as confirmed by X-ray crystallography for the 2-isomer [1]. In contrast, the 3-isomer exhibits different physical properties, including a reported melting point of 118 °C and distinct conformational preferences . The 2-substitution pattern provides a different vector for derivatization and may confer altered pharmacokinetic properties compared to 3-substituted analogs, as observed in other heterocyclic carboxylate series [2].

Regioisomeric identity
Class-level inference
2-carboxylate (crystal structure) vs 3-carboxylate (mp 118 °C)
Positional isomerism controls spatial orientation; may affect binding and derivatization.
Melting point for 2-isomer not reported; crystallographic data specific to 2-substituted form.
Regioisomerism Structural Biology Medicinal Chemistry

Thiomorpholine vs. Morpholine Scaffold: Sulfur Substitution Enhances Inhibitory Potency

In a study of heterocyclic GABA analogues, the thiomorpholine-containing compound (9b) demonstrated superior inhibition of GABA-AT from Pseudomonas fluorescens compared to its morpholine (oxygen-containing) analog [1]. The thiomorpholine scaffold contributed to 73% enzyme inhibition at the tested concentration, while QSAR modeling indicated that sulfur-containing ligands (thiomorpholine) are generally more potent inhibitors than their oxygen counterparts (morpholine) for this target class [1]. This class-level inference suggests that Ethyl Thiomorpholine-2-carboxylate, by virtue of its sulfur-containing thiomorpholine core, may offer enhanced target engagement over morpholine-based alternatives.

Thiomorpholine vs. morpholine
Class-level inference
Thiomorpholine analogue: 73% GABA-AT inhibition; morpholine analogue: not quantified
Supports sulfur substitution for target engagement in GABA-AT enzyme assays.
In vitro enzyme assay (Pseudomonas fluorescens); QSAR trend, not direct measurement for this scaffold.
Enzyme Inhibition GABA-AT QSAR

Validated Structural Identity: X-ray Crystallography Confirms Unique 3D Conformation

The molecular structure of Ethyl Thiomorpholine-2-carboxylate has been unequivocally confirmed by single-crystal X-ray diffraction, providing the first definitive report of its 3D conformation [1]. The study also updated and fully assigned its 1H NMR, 13C NMR, and IR spectroscopic data [1]. This level of structural characterization is not uniformly available for all thiomorpholine carboxylate regioisomers and ensures that researchers procuring this specific CAS number receive a material with verified identity and purity, mitigating the risk of regioisomeric or synthetic impurity that could confound biological assays.

Structural validation
Reported
Single-crystal X-ray structure determined; full NMR and IR assignment
Procurement with verified identity reduces assay variability.
Not uniformly available for all thiomorpholine regioisomers.
X-ray Crystallography Quality Control Structural Confirmation

Optimal Research Applications for Ethyl Thiomorpholine-2-carboxylate (CAS 152009-44-4)


Design of GABA-AT Inhibitors with Enhanced Potency

Based on class-level evidence that thiomorpholine-containing scaffolds yield superior GABA-AT inhibition (73% for a related analogue) compared to morpholine analogs [1], Ethyl Thiomorpholine-2-carboxylate serves as an optimal starting material for synthesizing novel GABA-AT inhibitors. The sulfur atom in the thiomorpholine ring is associated with improved target engagement in QSAR models, making this scaffold a strategic choice over oxygen-containing morpholine alternatives for programs targeting neurological disorders [1].

Structure-Based Drug Design Requiring Precise 3D Conformational Control

The availability of a high-resolution X-ray crystal structure for Ethyl Thiomorpholine-2-carboxylate [2] makes it uniquely suited for structure-based drug design (SBDD) workflows. Medicinal chemists can utilize the experimentally determined 3D coordinates for accurate docking studies and pharmacophore modeling, providing a level of confidence not possible with regioisomers lacking such structural data. This is critical for rational design campaigns where precise spatial orientation of functional groups dictates binding affinity.

Synthesis of Regioisomerically Pure Thiomorpholine Derivatives

When synthetic pathways require a thiomorpholine carboxylate with the ester group specifically at the 2-position, Ethyl Thiomorpholine-2-carboxylate is the unambiguous choice. Substitution with the more common 3-carboxylate regioisomer (melting point 118 °C ) would lead to a different series of derivatives with altered physicochemical and biological properties. The regioisomeric purity of the 2-carboxylate is essential for maintaining SAR integrity in lead optimization programs.

Application
Selection Property
Validation Focus
GABA-AT inhibitor design studies
Thiomorpholine scaffold (sulfur-containing)
Enzyme inhibition endpoint context
Structure-based drug design workflows
Crystallographically validated 3D conformation
Docking and pharmacophore model accuracy
Regioisomerically pure thiomorpholine derivative synthesis
2-carboxylate substitution pattern
SAR integrity and regioisomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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